
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)thiourea is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, and a thiourea moiety
准备方法
The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with 2-(trifluoromethyl)aniline in the presence of a thiourea reagent. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfonyl derivatives, piperidine derivatives, and substituted pyridine derivatives.
科学研究应用
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. The thiourea moiety can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The pyridine ring can interact with aromatic residues in the target protein, further stabilizing the compound-protein complex.
相似化合物的比较
Similar compounds to 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)thiourea include:
1-(2,4-Dichlorophenyl)-3-(2-(trifluoromethyl)phenyl)thiourea: This compound has a dichlorophenyl group instead of the pyridine ring.
1-(3-Chloro-4-fluorophenyl)-3-(2-(trifluoromethyl)phenyl)thiourea: This compound has a chlorofluorophenyl group instead of the pyridine ring.
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)thiourea: This compound has a different substitution pattern on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C15H10ClF6N3S |
|---|---|
分子量 |
413.8 g/mol |
IUPAC 名称 |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C15H10ClF6N3S/c16-10-5-8(14(17,18)19)6-23-12(10)7-24-13(26)25-11-4-2-1-3-9(11)15(20,21)22/h1-6H,7H2,(H2,24,25,26) |
InChI 键 |
RYDCNZJHLJCKBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


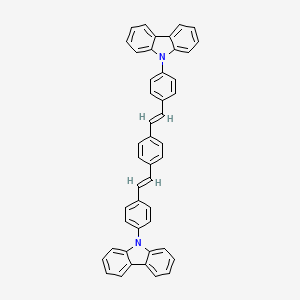
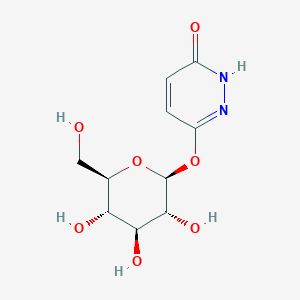
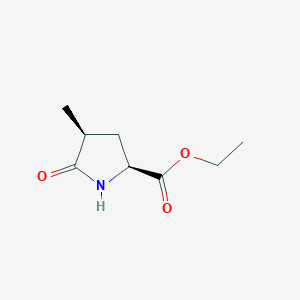
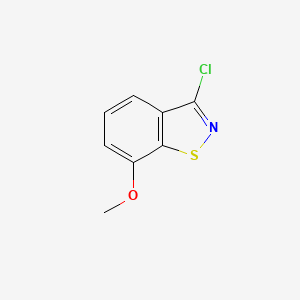
![3-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B13092003.png)
![6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13092006.png)
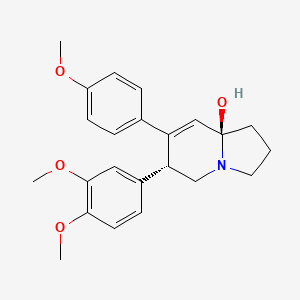
![Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13092021.png)
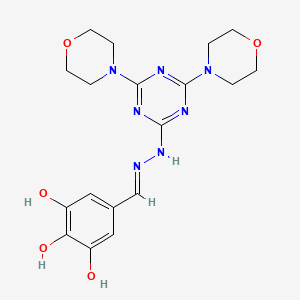
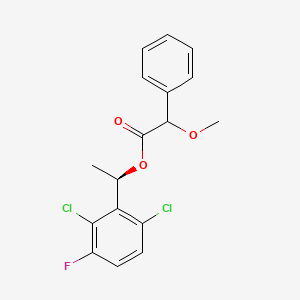
![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)
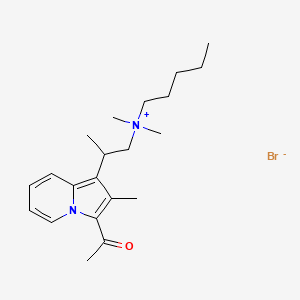

![2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
